2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone
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Overview
Description
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is an organic compound with the molecular formula C15H12FNO3. It is characterized by the presence of a fluorophenoxy group attached to an isoindolinone core, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone typically involves the reaction of 3-fluorophenol with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl group and complete the isoindolinone structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted isoindolinones .
Scientific Research Applications
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the isoindolinone core contributes to its overall stability and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenoxy derivatives and isoindolinone analogs, such as:
- 2-[(4-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone
- 2-[(3-Chlorophenoxy)methyl]-3-hydroxy-1-isoindolinone
- 2-[(3-Bromophenoxy)methyl]-3-hydroxy-1-isoindolinone .
Uniqueness
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and stability compared to its analogs .
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8,14,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFFOLSSBLNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)COC3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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